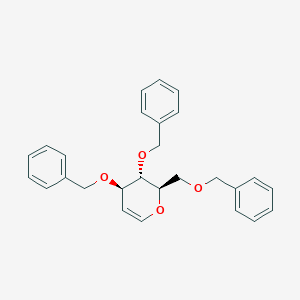

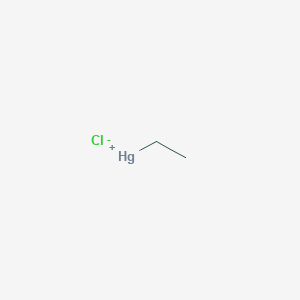

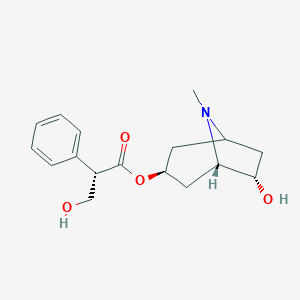

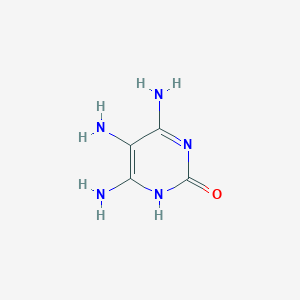

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate, also known as MBOMC, is an important compound that has been used in a variety of scientific research applications. It is a useful tool in the fields of biochemistry, physiology, and pharmacology due to its unique chemical structure. MBOMC has been used in a variety of experiments, ranging from studying the mechanism of action of drugs to studying the biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- Trstenjak, Ilaš, and Kikelj (2013) described the synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate using rhodium(II) acetate. These compounds are versatile building blocks for bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).

- In another study by the same authors, the synthesis of similar compounds was described, highlighting their potential use in creating analogs of the factor Xa inhibitor rivaroxaban with dual antithrombotic activity (Trstenjak, Ilaš, & Kikelj, 2013).

Applications in Drug Synthesis :

- Brown and Foubister (1989) reported the synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants, which involved the chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid under various conditions (Brown & Foubister, 1989).

- The same team also reported on the unambiguous synthesis of these compounds, emphasizing the importance of avoiding ring enlargement side reactions (Brown & Foubister, 1989).

Structural and Computational Studies :

- Murthy et al. (2017) conducted a comprehensive study on the synthesis, crystal structure, spectral investigations, and computational analysis of 4-benzyl-5-oxomorpholine-3-carbamide, which showed potential as a bioactive agent. The study included molecular dynamics simulations and docking studies, suggesting inhibitory activity against specific enzymes (Murthy et al., 2017).

Potential as Building Blocks for Novel Compounds :

- Vafina et al. (2003) explored the synthesis and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives, highlighting the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, which are crucial for further chemical transformations (Vafina et al., 2003).

Propiedades

IUPAC Name |

methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUDPLWXJNKTNP-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543341 |

Source

|

| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate | |

CAS RN |

1235181-00-6 |

Source

|

| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

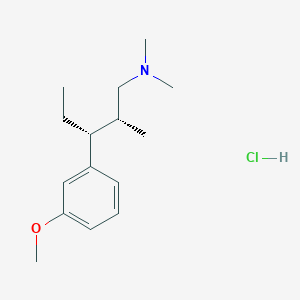

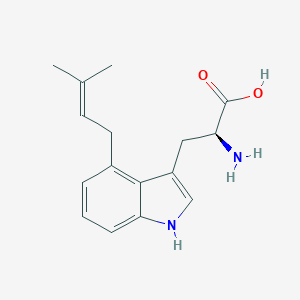

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)